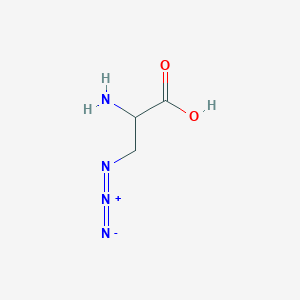

3-Azido-D-alanine

Description

The exact mass of the compound D-Alanine, 3-azido- is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Azides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-amino-3-azidopropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N4O2/c4-2(3(8)9)1-6-7-5/h2H,1,4H2,(H,8,9)/t2-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIFCKCQAKQRJFC-UWTATZPHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H](C(=O)O)N)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401030533 | |

| Record name | D-Azidoalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401030533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105928-88-9 | |

| Record name | D-Azidoalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401030533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 3-Azido-D-alanine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical synthesis of 3-Azido-D-alanine, a valuable non-canonical amino acid for the introduction of azide moieties into peptides and proteins. The azide group serves as a versatile chemical handle for bioconjugation via "click chemistry," enabling applications in drug development, protein labeling, and diagnostics. This document outlines a common and effective multi-step chemical synthesis route starting from D-serine, summarizing key quantitative data and providing detailed experimental protocols based on published literature.

Chemical Synthesis Pathway Overview

The most prevalent chemical synthesis strategy for this compound involves a six-step process starting from the readily available chiral building block, D-serine. The key transformations involve protection of the reactive amino and carboxyl groups, activation of the hydroxyl group, nucleophilic substitution with an azide source, and final deprotection steps. An alternative chemoenzymatic approach is also discussed.

Multi-step Chemical Synthesis from D-Serine

A widely adopted route involves the protection of D-serine, followed by mesylation of the hydroxyl group and subsequent azide substitution. This pathway, while multi-step, is robust and allows for the synthesis of multigram quantities of the desired product.

Caption: Multi-step chemical synthesis of this compound from D-serine.

Quantitative Data Summary

The following table summarizes the expected yields for each step of the synthesis of Fmoc-protected β-azido-D-alanine, as adapted from the literature. The cumulative yield for this six-step process is reported to be approximately 28%.

| Step | Reaction | Product | Reported Yield |

| 1 | Boc Protection of D-serine | Boc-D-Ser-OH | ~95% |

| 2 | tert-Butyl Esterification | Boc-D-Ser-OtBu | ~85% |

| 3 | Mesylation of Hydroxyl Group | Boc-D-Ser(Ms)-OtBu | ~90% |

| 4 | Azide Substitution | Boc-D-Ala(N3)-OtBu | ~75% |

| 5 | Acidolytic Deprotection | H-D-Ala(N3)-OH | ~90% (as salt) |

| 6 | Fmoc Protection | Fmoc-D-Ala(N3)-OH | ~80% |

| - | Overall | Fmoc-D-Ala(N3)-OH | ~28% (cumulative) |

Experimental Protocols

The following protocols are reconstructed based on established synthetic methodologies in peptide chemistry and the reaction pathway outlined for the synthesis of related azido amino acids.

Step 1: Synthesis of N-Boc-D-serine (Boc-D-Ser-OH)

-

Dissolution: Suspend D-serine (1 equivalent) in a 1:1 mixture of dioxane and water.

-

Basification: Add sodium hydroxide (2.1 equivalents) and stir until a clear solution is obtained.

-

Boc-Anhydride Addition: Cool the solution to 0 °C in an ice bath and add di-tert-butyl dicarbonate (Boc)₂O (1.1 equivalents) portion-wise over 30 minutes.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.

-

Work-up: Concentrate the reaction mixture under reduced pressure to remove the dioxane. Wash the remaining aqueous solution with ethyl acetate. Acidify the aqueous layer to pH 2-3 with cold 1 M HCl.

-

Extraction and Purification: Extract the product with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Boc-D-Ser-OH as a white solid.

Step 2: Synthesis of N-Boc-D-serine tert-butyl ester (Boc-D-Ser-OtBu)

-

Dissolution: Dissolve Boc-D-Ser-OH (1 equivalent) in dichloromethane (DCM).

-

Reagent Addition: Add 4-(dimethylamino)pyridine (DMAP) (0.1 equivalents) and di-tert-butyl dicarbonate (Boc)₂O (1.5 equivalents).

-

Reaction: Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.

-

Work-up: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain Boc-D-Ser-OtBu.

Step 3: Synthesis of N-Boc-O-mesyl-D-serine tert-butyl ester (Boc-D-Ser(Ms)-OtBu)

-

Dissolution and Cooling: Dissolve Boc-D-Ser-OtBu (1 equivalent) in anhydrous DCM and cool to 0 °C.

-

Base and Mesylation: Add triethylamine (1.5 equivalents) followed by the dropwise addition of methanesulfonyl chloride (MsCl) (1.2 equivalents).

-

Reaction: Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Work-up: Quench the reaction with water. Separate the organic layer, wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Boc-D-Ser(Ms)-OtBu, which can often be used in the next step without further purification.

Step 4: Synthesis of N-Boc-3-azido-D-alanine tert-butyl ester (Boc-D-Ala(N3)-OtBu)

-

Reaction Setup: Dissolve Boc-D-Ser(Ms)-OtBu (1 equivalent) in dimethylformamide (DMF).

-

Azide Addition: Add sodium azide (NaN₃) (3 equivalents).

-

Heating: Heat the reaction mixture to 60-70 °C and stir overnight.

-

Work-up: Cool the reaction mixture to room temperature and pour it into water.

-

Extraction and Purification: Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Step 5: Synthesis of this compound (H-D-Ala(N3)-OH)

-

Deprotection: Dissolve Boc-D-Ala(N3)-OtBu (1 equivalent) in a solution of 4 M HCl in dioxane or a mixture of trifluoroacetic acid (TFA) and DCM (1:1).

-

Reaction: Stir the reaction mixture at room temperature for 2-4 hours.

-

Isolation: Concentrate the reaction mixture under reduced pressure. Triturate the residue with diethyl ether to precipitate the hydrochloride or trifluoroacetate salt of this compound.

-

Purification: Collect the solid by filtration and dry under vacuum.

Alternative Synthetic Approaches

Chemoenzymatic Synthesis

An alternative to the multi-step chemical synthesis is the use of enzymes, which can offer high stereoselectivity and milder reaction conditions. For instance, D-amino acid transaminases (DAATs) can catalyze the synthesis of D-amino acids from their corresponding α-keto acids.[1]

Caption: Chemoenzymatic synthesis of this compound using a D-amino acid transaminase.

This approach would involve the enzymatic transamination of 3-azido-2-oxopropanoic acid using a suitable D-amino acid donor. While the synthesis of the α-keto acid precursor is required, this method can provide high enantiomeric purity of the final product.

Conclusion

The chemical synthesis of this compound from D-serine is a well-established, albeit lengthy, process that provides access to this important building block for chemical biology and drug discovery. The protocols outlined in this guide, based on published literature, offer a framework for its successful synthesis. For researchers seeking higher stereoselectivity and milder conditions, chemoenzymatic methods present a promising alternative. Careful execution of the described steps and appropriate analytical characterization are crucial for obtaining a high-purity product.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Mechanism and Application of 3-Azido-D-alanine

Introduction

This compound (ADA or azDala) is a synthetic analog of the natural D-amino acid, D-alanine.[1] It serves as a powerful chemical reporter for investigating bacterial cell wall biosynthesis.[2] Unlike traditional antibiotics that aim to inhibit bacterial growth, the primary utility of this compound lies in its metabolic incorporation into the peptidoglycan (PG) layer of the bacterial cell wall.[2] This incorporation introduces a bioorthogonal azide handle into the PG structure, which can be selectively tagged with fluorescent probes or other reporter molecules via "click chemistry".[1] This technique allows for high-resolution visualization of cell wall synthesis, providing invaluable insights into bacterial growth, division, and the effects of antimicrobial agents.[2] The concentrations of this compound typically used for labeling do not inhibit bacterial growth.

Core Mechanism of Action: Metabolic Labeling

The mechanism of action of this compound is not one of direct enzymatic inhibition but rather of metabolic subterfuge. Bacteria recognize this compound as a structural mimic of D-alanine and utilize it as a substrate in the peptidoglycan synthesis pathway.

-

Uptake and Cytoplasmic Pathway : this compound enters the bacterial cytoplasm where the peptidoglycan precursors are synthesized. The bacterial enzymes involved in this pathway exhibit a degree of promiscuity, allowing them to process analogs of their natural substrates.

-

Incorporation into the Pentapeptide Stem : The key steps for incorporation involve two cytoplasmic enzymes:

-

D-alanine-D-alanine ligase (Ddl) : This enzyme typically catalyzes the ATP-dependent ligation of two D-alanine molecules to form a D-alanyl-D-alanine dipeptide. Ddl can utilize this compound, incorporating it into a dipeptide, likely forming D-alanyl-3-azido-D-alanine or a dipeptide of two this compound molecules.

-

MurF ligase : This enzyme adds the D-alanyl-D-alanine dipeptide (or its azido-containing counterpart) to the UDP-N-acetylmuramoyl-tripeptide intermediate, completing the formation of the UDP-MurNAc-pentapeptide precursor, now bearing an azide group at its terminus.

-

-

Translocation and Polymerization : The modified UDP-MurNAc-pentapeptide precursor is then translocated across the cell membrane and incorporated into the growing peptidoglycan sacculus by transglycosylases and transpeptidases (also known as Penicillin-Binding Proteins or PBPs).

-

Bioorthogonal Handle : Once incorporated, the azide group (-N₃) of this compound is displayed on the exterior of the bacterial cell wall. This azide moiety is chemically inert within the biological environment but can react specifically and efficiently with a complementary probe, typically one containing an alkyne or a strained cyclooctyne group, via click chemistry.

Data Presentation: Labeling Concentrations

While this compound is not primarily used as an antibiotic, understanding the concentrations at which it is effectively used for labeling without causing significant cytotoxicity is crucial. No definitive Minimum Inhibitory Concentration (MIC) values are widely reported in the literature, reinforcing its role as a non-inhibitory probe at typical working concentrations.

| Parameter | Concentration Range | Bacterial Species | Application | Reference |

| Metabolic Labeling | 0.5 mM - 10 mM | Listeria monocytogenes, Escherichia coli, various Gram-positive bacteria, Mycobacterium tuberculosis | In vitro cell wall labeling |

Visualization of Pathways and Workflows

Metabolic Incorporation Pathway

The following diagram illustrates the incorporation of this compound into the bacterial peptidoglycan precursor in the cytoplasm.

References

A Technical Guide to 3-Azido-D-alanine for Bacterial Cell Wall Labeling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of 3-Azido-D-alanine (ADA), a powerful chemical reporter, for the metabolic labeling of bacterial peptidoglycan (PG). By leveraging the cell's own biosynthetic machinery, ADA provides a versatile and specific tool for visualizing cell wall dynamics, screening for antimicrobial compounds, and understanding bacterial growth and division. This document provides a comprehensive overview of the underlying principles, detailed experimental protocols, and key quantitative data to facilitate the successful implementation of this technique in a research setting.

Introduction: The Principle of Bioorthogonal Labeling

The bacterial cell wall, a rigid structure primarily composed of peptidoglycan, is essential for bacterial viability and serves as a prime target for antibiotics.[1][2] Understanding the spatiotemporal dynamics of PG synthesis is crucial for developing new antimicrobial strategies. This compound is a synthetic analog of the natural D-amino acid D-alanine, a key component of the peptide stem that cross-links the glycan strands of peptidoglycan.[1][3][4]

The core principle of this labeling strategy lies in the promiscuity of the bacterial enzymes involved in peptidoglycan biosynthesis. These enzymes can recognize and incorporate ADA into the growing cell wall. The incorporated azide group, a bioorthogonal functional group, does not interfere with the native biochemical processes of the cell. This latent chemical handle can then be selectively reacted with a complementary probe, typically a fluorescently tagged alkyne or strained cyclooctyne, through a highly specific and efficient "click chemistry" reaction. This two-step approach allows for the covalent labeling of bacterial cell walls with high specificity and minimal perturbation to the living system.

Mechanism of Incorporation and Labeling

The incorporation of this compound into the bacterial cell wall follows the endogenous peptidoglycan synthesis pathway. The process can be broadly divided into two main stages: metabolic incorporation of the azide-modified D-alanine and subsequent bioorthogonal ligation of a reporter molecule.

Metabolic Incorporation into Peptidoglycan Precursors

The journey of ADA begins in the cytoplasm. The key enzymes involved in the latter stages of peptidoglycan precursor synthesis exhibit a degree of substrate tolerance, allowing them to process ADA. The primary route of incorporation involves the D-Ala-D-Ala ligase (Ddl), which catalyzes the formation of a D-alanyl-D-alanine dipeptide. Subsequently, the MurF ligase adds this dipeptide to the UDP-MurNAc-tripeptide, forming the UDP-MurNAc-pentapeptide precursor. This precursor, now carrying the azido moiety, is then transported across the cell membrane and polymerized into the growing peptidoglycan layer by penicillin-binding proteins (PBPs).

Alternatively, some bacteria can incorporate D-amino acids directly into the mature peptidoglycan in the periplasm through the action of L,D-transpeptidases or D,D-transpeptidases.

Logical Flow of ADA Incorporation

Caption: Cytoplasmic synthesis and periplasmic incorporation of ADA.

Bioorthogonal "Click" Chemistry Reaction

Once ADA is incorporated into the cell wall, the exposed azide group is ready for detection. The most common methods for labeling the azide are copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC).

-

CuAAC: This highly efficient reaction involves the use of a copper(I) catalyst to ligate the azide to a terminal alkyne-containing probe. While very effective, the cytotoxicity of copper can be a limitation for live-cell imaging.

-

SPAAC: To circumvent the issue of copper toxicity, SPAAC utilizes a strained cyclooctyne derivative, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with the azide without the need for a catalyst. This makes SPAAC the preferred method for labeling living cells.

Experimental Workflow for Bacterial Cell Wall Labeling

Caption: General workflow for labeling bacteria with ADA.

Quantitative Data Summary

The efficiency of labeling is dependent on several factors, including the bacterial species, growth phase, and the concentrations of the labeling reagents. The following tables summarize key quantitative parameters reported in the literature.

| Parameter | Value | Bacterial Species | Notes | Reference |

| This compound (ADA) Concentration | 0.5 - 10 mM | Listeria monocytogenes, Escherichia coli, various Gram-positive and Gram-negative bacteria | Higher concentrations may be needed for less efficient incorporation. | |

| 1 mM | Chlamydia trachomatis (as ADA-DA dipeptide) | Dipeptide probes can bypass the Ddl enzyme. | ||

| Incubation Time with ADA | One or more generations | Listeria monocytogenes | To ensure labeling of the entire population. | |

| Varies (e.g., exponential phase) | General | Labeling is most efficient during active cell wall synthesis. | ||

| Fluorescent Probe Concentration | 10 µM | Listeria monocytogenes (DIFO-488) | For strain-promoted cycloaddition. | |

| Click Reaction Time | 30 minutes | Listeria monocytogenes (DIFO-488) | For strain-promoted cycloaddition. | |

| Reaction Rate (TCO-d-Ala + Tz-FL-S) | (2.61 ± 0.07) × 10³ M⁻¹ s⁻¹ | In vitro | Demonstrates the rapid kinetics of bioorthogonal reactions. |

Detailed Experimental Protocols

The following are generalized protocols for labeling bacterial cell walls with this compound. Optimization may be required for specific bacterial species and experimental conditions.

In Vitro Labeling of Bacterial Cultures

-

Bacterial Growth: Culture the bacterial species of interest to the desired growth phase (typically exponential phase for optimal labeling) in appropriate liquid media.

-

ADA Incubation: Add this compound to the culture medium to a final concentration of 0.5–10 mM from a sterile stock solution (e.g., 1 M in water or PBS).

-

Incubation: Continue to incubate the culture for a desired period. For labeling of nascent peptidoglycan, a short incubation time (e.g., a fraction of a generation) is sufficient. For labeling the entire cell population, incubate for one or more generations.

-

Washing: Pellet the bacterial cells by centrifugation and wash them with phosphate-buffered saline (PBS) to remove unincorporated ADA.

-

Fixation (Optional, for CuAAC): For copper-catalyzed click chemistry, fix the cells with 2% formaldehyde in PBS. Wash again with PBS. For live-cell imaging with SPAAC, proceed directly to the next step.

-

Click Reaction (SPAAC for live cells): Resuspend the washed cells in PBS containing a strained cyclooctyne-fluorophore conjugate (e.g., 10 µM DIFO-488) and incubate for 30 minutes at room temperature in the dark.

-

Click Reaction (CuAAC for fixed cells): For fixed cells, perform the copper-catalyzed reaction using a commercially available kit or a standard protocol with an alkyne-fluorophore, a copper(II) source, and a reducing agent.

-

Final Washes: Wash the cells several times with PBS to remove the unbound fluorescent probe.

-

Imaging: Resuspend the labeled cells in a suitable buffer for analysis by fluorescence microscopy or flow cytometry.

Labeling Bacteria within Host Cells

-

Infection: Infect a monolayer of cultured host cells (e.g., J774 macrophages) with the bacterial pathogen of interest.

-

Removal of Extracellular Bacteria: After the desired infection period, wash the cells thoroughly to remove any extracellular bacteria. Gentamicin treatment can also be used to kill remaining extracellular bacteria.

-

ADA Incubation: Add fresh culture medium containing this compound to the infected host cells.

-

Incubation: Incubate the co-culture for a period sufficient for bacterial replication and ADA incorporation. This can range from less than one to several bacterial generations.

-

Washing and Fixation: Wash the cells with PBS and fix them with a suitable fixative (e.g., paraformaldehyde).

-

Permeabilization: Permeabilize the host cells to allow the click chemistry reagents to access the intracellular bacteria.

-

Click Reaction and Imaging: Proceed with the click reaction and subsequent imaging as described for in vitro labeling.

Applications in Research and Drug Development

The ability to specifically label bacterial cell walls has numerous applications:

-

Visualizing Bacterial Growth and Morphology: ADA labeling allows for high-resolution imaging of the sites of new cell wall synthesis, providing insights into bacterial growth patterns, cell division, and morphological changes.

-

Antibiotic Research: This technique can be used to study the effects of antibiotics that target cell wall biosynthesis. Inhibition of peptidoglycan synthesis can be directly visualized as a decrease or alteration in the labeling pattern.

-

Studying Host-Pathogen Interactions: By labeling bacteria within host cells, researchers can investigate how the host environment affects bacterial cell wall metabolism and growth.

-

High-Throughput Screening: The fluorescence-based readout of this method is amenable to high-throughput screening assays for the discovery of new antimicrobial compounds that disrupt cell wall synthesis.

Conclusion

This compound, in conjunction with bioorthogonal click chemistry, provides a robust and versatile platform for the specific and covalent labeling of bacterial peptidoglycan. This technical guide has outlined the fundamental principles, provided key quantitative data, and detailed experimental protocols to enable researchers to effectively utilize this powerful tool. The insights gained from this methodology will continue to advance our understanding of bacterial physiology and aid in the development of novel antimicrobial therapies.

References

- 1. d-Amino Acid Chemical Reporters Reveal Peptidoglycan Dynamics of an Intracellular Pathogen - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of fluorescent D-amino acids (FDAAs) and their use for probing peptidoglycan synthesis and bacterial growth in situ - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A new metabolic cell wall labeling method reveals peptidoglycan in Chlamydia trachomatis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Azido-D-alanine as a Probe for Peptidoglycan Biosynthesis

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 3-Azido-D-alanine (azDala) as a chemical probe for studying bacterial cell wall peptidoglycan (PG) biosynthesis. It covers the core principles of metabolic labeling, detailed experimental protocols for its application, and methods for its detection using bioorthogonal click chemistry.

Introduction: Unveiling Bacterial Cell Wall Dynamics

The bacterial cell wall is a vital extracytoplasmic organelle that provides structural integrity and protection from environmental stress. A key component of the cell wall in most bacteria is peptidoglycan (PG), a large, mesh-like polymer composed of glycan strands cross-linked by short peptides.[1] The biosynthesis and remodeling of PG are complex and dynamic processes, making them attractive targets for the development of novel antimicrobial agents.

To study these dynamic processes, researchers have turned to chemical reporters that can be metabolically incorporated into PG. This compound, a synthetic analog of the natural D-alanine amino acid found in PG, has emerged as a powerful tool for this purpose.[2] Bacteria can incorporate this compound into their PG through the promiscuity of the enzymes involved in cell wall synthesis.[1][2] The incorporated azide group then serves as a bioorthogonal handle for covalent modification with a variety of reporter molecules, such as fluorophores or affinity tags, via click chemistry.[3] This approach allows for the specific and sensitive detection of newly synthesized PG in both Gram-positive and Gram-negative bacteria.

Synthesis of this compound

While commercially available, understanding the synthesis of this compound can be beneficial. A general, representative synthesis is outlined below. The synthesis typically starts from a protected D-serine derivative, where the hydroxyl group is a good leaving group for nucleophilic substitution by an azide.

General Synthesis Scheme:

A common route involves the conversion of the hydroxyl group of a protected D-serine to a better leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with sodium azide. The protecting groups are then removed to yield this compound.

Disclaimer: This is a generalized scheme. Specific reaction conditions, yields, and purification methods can vary and should be optimized based on available laboratory resources and expertise.

Metabolic Labeling of Bacterial Peptidoglycan with this compound

This section provides a detailed protocol for the metabolic labeling of bacterial PG with this compound. The protocol is adaptable for both Gram-positive and Gram-negative bacteria.

Experimental Protocol: Metabolic Labeling

Materials:

-

Bacterial strain of interest

-

Appropriate liquid growth medium (e.g., Luria-Bertani (LB) broth, Mueller-Hinton broth)

-

This compound (or its hydrochloride salt)

-

Sterile phosphate-buffered saline (PBS)

-

Incubator shaker

-

Spectrophotometer

Procedure:

-

Bacterial Culture Preparation: Inoculate a single colony of the desired bacterial strain into a suitable volume of liquid growth medium. Grow the culture overnight at the optimal temperature with shaking.

-

Subculturing: The following day, dilute the overnight culture into fresh, pre-warmed growth medium to an optical density at 600 nm (OD₆₀₀) of approximately 0.05-0.1.

-

Metabolic Labeling:

-

Grow the subculture at the optimal temperature with shaking until it reaches the early to mid-exponential growth phase (typically an OD₆₀₀ of 0.2-0.5).

-

Add this compound to the bacterial culture to a final concentration of 1-5 mM. The optimal concentration may vary depending on the bacterial species and growth conditions and should be determined empirically.

-

Continue to incubate the culture under the same conditions for a period ranging from a fraction of a generation to several generations, depending on the experimental goal. For visualizing sites of active PG synthesis, a short pulse of labeling (e.g., 5-15 minutes) is recommended. For general labeling of the cell wall, a longer incubation (e.g., 1-3 hours) is suitable.

-

-

Harvesting and Washing:

-

Harvest the labeled bacterial cells by centrifugation (e.g., 5,000 x g for 5-10 minutes).

-

Discard the supernatant and resuspend the cell pellet in sterile PBS.

-

Wash the cells by repeating the centrifugation and resuspension steps two more times to remove any unincorporated this compound.

-

-

Proceed to Detection: The washed, labeled cells are now ready for the detection of the incorporated azide groups using click chemistry.

Detection of Incorporated this compound via Click Chemistry

The azide group of the incorporated this compound can be detected through two primary types of click chemistry reactions: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). CuAAC is typically used for fixed cells due to the cytotoxicity of the copper catalyst, while SPAAC is ideal for live-cell imaging.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Fixed Cells

Experimental Protocol: CuAAC

Materials:

-

Azide-labeled bacterial cells (from the previous protocol)

-

Phosphate-buffered saline (PBS)

-

Fixative solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization solution (e.g., 0.1% Triton X-100 in PBS) (optional)

-

Alkyne-functionalized reporter molecule (e.g., alkyne-fluorophore)

-

Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in water)

-

Reducing agent solution (e.g., 100 mM sodium ascorbate in water, freshly prepared)

-

Copper-chelating ligand solution (e.g., 50 mM THPTA in water)

-

Microcentrifuge tubes

-

Fluorescence microscope

Procedure:

-

Fixation:

-

Resuspend the washed, azide-labeled bacterial cells in the fixative solution.

-

Incubate for 15-30 minutes at room temperature.

-

Wash the fixed cells three times with PBS by centrifugation.

-

-

Permeabilization (Optional): If the target of the reporter molecule is intracellular, permeabilize the cells by incubating them in the permeabilization solution for 5-10 minutes at room temperature, followed by washing with PBS.

-

Click Reaction:

-

Prepare the click reaction cocktail in a microcentrifuge tube. For a 100 µL final volume, add the components in the following order:

-

Resuspended fixed cells in PBS

-

Alkyne-reporter molecule (final concentration typically 10-100 µM)

-

Copper(II) sulfate (final concentration 1-2 mM)

-

Copper-chelating ligand (e.g., THPTA, at a 5:1 molar ratio to CuSO₄)

-

Sodium ascorbate (final concentration 5-10 mM)

-

-

Vortex briefly to mix.

-

Incubate the reaction for 30-60 minutes at room temperature, protected from light.

-

-

Washing and Imaging:

-

Wash the cells three times with PBS to remove unreacted reagents.

-

Resuspend the final cell pellet in a suitable volume of PBS or mounting medium.

-

Image the labeled cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live-Cell Imaging

Experimental Protocol: SPAAC

Materials:

-

Azide-labeled bacterial cells (from the metabolic labeling protocol, kept in a suitable buffer or medium)

-

Strain-promoted alkyne-functionalized reporter molecule (e.g., DBCO-fluorophore, BCN-fluorophore)

-

Live-cell imaging medium

-

Fluorescence microscope equipped with a live-cell imaging chamber

Procedure:

-

Cell Preparation: After metabolic labeling and washing, resuspend the live bacterial cells in a suitable live-cell imaging medium.

-

SPAAC Reaction:

-

Add the strain-promoted alkyne-reporter molecule to the cell suspension. The final concentration typically ranges from 10-50 µM, but should be optimized for the specific probe and cell type.

-

Incubate the cells for 15-60 minutes at the optimal growth temperature of the bacteria, protected from light.

-

-

Washing and Imaging:

-

Wash the cells gently with fresh imaging medium to remove excess reporter molecule.

-

Transfer the labeled cells to a live-cell imaging chamber.

-

Image the live, labeled cells using a fluorescence microscope with appropriate settings.

-

Data Presentation

The following tables summarize key quantitative data for the application of this compound as a probe.

Table 1: Recommended Labeling Conditions for this compound

| Parameter | Gram-Positive Bacteria (e.g., Bacillus subtilis) | Gram-Negative Bacteria (e.g., Escherichia coli) | Reference(s) |

| Probe Concentration | 1-5 mM | 1-5 mM | |

| Incubation Time (Pulse) | 5-15 minutes | 5-15 minutes | |

| Incubation Time (General) | 1-3 hours | 1-3 hours | |

| Growth Phase | Early to mid-exponential | Early to mid-exponential |

Table 2: Comparison of Click Chemistry Detection Methods

| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Reference(s) |

| Cell Viability | Fixed cells | Live cells | |

| Catalyst | Copper(I) | None (strain-promoted) | |

| Reaction Rate | Generally faster | Can be slower, but newer strained alkynes have improved kinetics | |

| Toxicity | Copper is cytotoxic | Bioorthogonal and non-toxic | |

| Typical Alkyne Partner | Terminal alkynes | Cyclooctynes (e.g., DBCO, BCN) |

Mandatory Visualizations

Peptidoglycan Biosynthesis Pathway

Caption: Peptidoglycan biosynthesis pathway and the incorporation of this compound.

Experimental Workflow for Metabolic Labeling and Detection

Caption: Experimental workflow for labeling and detecting peptidoglycan.

Logical Relationship of Bioorthogonal Chemistry

Caption: The logical relationship of bioorthogonal chemistry for PG labeling.

References

An In-depth Technical Guide to 3-Azido-D-alanine: A Tool for Peptidoglycan Research

Introduction

3-Azido-D-alanine is an azido-modified, unnatural D-amino acid that has emerged as a powerful chemical reporter for investigating peptidoglycan (PG) biosynthesis and dynamics in a wide variety of bacterial species.[1][2] As an analog of the native D-alanine, it is incorporated into the bacterial cell wall by the cell's own enzymatic machinery.[2] The presence of the bioorthogonal azide group allows for the covalent attachment of reporter molecules, such as fluorophores or affinity tags, through click chemistry.[3][4] This enables the visualization and analysis of nascent PG synthesis, providing valuable insights into bacterial growth, cell division, and the effects of antibiotics. This guide provides a comprehensive overview of this compound, including its chemical properties, experimental protocols for its use, and a summary of relevant quantitative data.

Chemical Properties and Structure

This compound is available as a free acid and as a hydrochloride salt. The key chemical identifiers and properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | (2R)-2-amino-3-azidopropanoic acid | |

| Molecular Formula | C₃H₆N₄O₂ | |

| Molecular Weight | 130.11 g/mol | |

| CAS Number (Free Acid) | 105928-88-9 | |

| CAS Number (HCl Salt) | 1379690-01-3 | |

| Appearance | White to off-white crystalline powder | |

| Solubility | Soluble in DMSO |

Chemical Structure:

Mechanism of Action and Experimental Workflow

The utility of this compound lies in its metabolic incorporation into the pentapeptide chains of peptidoglycan. This process is followed by a bioorthogonal reaction, typically a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC), to attach a reporter molecule.

The general experimental workflow is as follows:

Experimental Protocols

The following are generalized protocols for the metabolic labeling of bacteria with this compound and subsequent detection via click chemistry. Optimal conditions, such as incubation time and probe concentration, may vary depending on the bacterial species and experimental goals.

Metabolic Labeling of Bacteria

-

Culture Preparation: Grow the bacterial species of interest to the desired growth phase (e.g., mid-logarithmic phase) in an appropriate culture medium.

-

Labeling: Add this compound to the bacterial culture. The final concentration can range from 0.009 mM to 1.8 mM, depending on the bacterial species and the desired labeling efficiency. For example, Magnetospirillum gryphiswaldense has been successfully labeled using concentrations in this range.

-

Incubation: Incubate the bacteria with this compound for a specific duration. This can range from a few minutes to several hours, depending on the growth rate of the bacteria and the desired extent of labeling.

-

Harvesting: Harvest the bacterial cells by centrifugation and wash them with a suitable buffer (e.g., phosphate-buffered saline, PBS) to remove unincorporated this compound.

Click Chemistry Reaction (CuAAC)

This protocol is adapted from a general method for labeling biomolecules and may require optimization for specific bacterial systems.

-

Reagent Preparation:

-

Azide-labeled bacteria: Resuspend the washed, labeled bacteria in a reaction buffer (e.g., PBS).

-

Alkyne-fluorophore stock solution: Prepare a stock solution of the alkyne-containing fluorescent probe in a suitable solvent like DMSO.

-

Copper(II) sulfate (CuSO₄) stock solution: Prepare a stock solution in water.

-

Ligand (e.g., THPTA) stock solution: Prepare a stock solution of a copper-chelating ligand in water to improve reaction efficiency and reduce cell toxicity.

-

Reducing agent (e.g., sodium ascorbate) stock solution: Prepare a fresh stock solution in water immediately before use.

-

-

Reaction Mixture: In a microcentrifuge tube, combine the resuspended azide-labeled bacteria, the alkyne-fluorophore, CuSO₄, and the ligand.

-

Initiation: Initiate the click reaction by adding the freshly prepared sodium ascorbate solution.

-

Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes.

-

Washing: Pellet the cells by centrifugation and wash them several times with PBS to remove excess reagents.

-

Analysis: Resuspend the final cell pellet in a suitable buffer for analysis by fluorescence microscopy or flow cytometry.

Quantitative Data

The concentration of this compound can influence bacterial growth and labeling intensity. The following table summarizes the effect of different concentrations on the growth of Magnetospirillum gryphiswaldense.

| This compound Concentration (mM) | Doubling Time (hours) | Observations | Reference |

| 0.009 | 6.69 ± 0.15 | Normal growth | |

| 1.080 | 7.048 ± 0.23 | Slight delay in growth | |

| 1.800 | 9.08 ± 0.06 | Clear delay in growth |

Signaling Pathways and Biological Relationships

This compound is incorporated into the peptidoglycan biosynthesis pathway. The following diagram illustrates the key steps involved.

Conclusion

This compound is a versatile and valuable tool for researchers studying the bacterial cell wall. Its ability to be metabolically incorporated into peptidoglycan and subsequently tagged via click chemistry allows for detailed investigations into bacterial physiology and the development of new antimicrobial strategies. The protocols and data presented in this guide provide a solid foundation for the successful application of this powerful chemical reporter in a variety of research settings.

References

- 1. d-Amino Acid Chemical Reporters Reveal Peptidoglycan Dynamics of an Intracellular Pathogen - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Azide click chemistry on magnetotactic bacteria: A versatile technique to attach a cargo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Peptidoglycan-Targeted [18F]3,3,3-Trifluoro-d-alanine Tracer for Imaging Bacterial Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

A Technical Guide to the Bioorthogonal Chemistry of Azido-Modified Amino Acids

For Researchers, Scientists, and Drug Development Professionals

The introduction of chemically unique functional groups into biomolecules represents a powerful tool for probing biological systems and developing novel therapeutics. Among the various functional groups utilized, the azide moiety has emerged as a cornerstone of bioorthogonal chemistry due to its small size, metabolic stability, and unique reactivity. This technical guide provides an in-depth exploration of the bioorthogonal reactions involving azido-modified amino acids, offering detailed experimental protocols, quantitative data for comparative analysis, and visual workflows to facilitate understanding and application in research and drug development.

Core Principles of Azide-Based Bioorthogonal Chemistry

Bioorthogonal chemistry refers to any chemical reaction that can occur inside of living systems without interfering with native biochemical processes.[1] The azide group is an exemplary bioorthogonal handle because it is virtually absent in biological systems and does not react with the vast array of functional groups found in cells.[2] This allows for the specific chemical modification of azide-labeled biomolecules with exogenously supplied probes.

Azido-modified amino acids can be incorporated into proteins using two primary strategies:

-

Residue-Specific Incorporation: This method utilizes the cell's own translational machinery to globally replace a natural amino acid with an azido-analog. A common approach is the replacement of methionine with its analogs, azidohomoalanine (AHA) or azidonorleucine (ANL), in methionine auxotrophic expression systems.[3][4][5]

-

Site-Specific Incorporation: For precise control over the location of the azide group, an unnatural amino acid (UAA) containing an azide can be genetically encoded in response to a nonsense codon (e.g., the amber stop codon). This requires an engineered orthogonal aminoacyl-tRNA synthetase/tRNA pair.

Once incorporated, the azide group can be selectively targeted by a variety of bioorthogonal reactions, enabling applications ranging from protein visualization and tracking to the construction of antibody-drug conjugates (ADCs).

Key Bioorthogonal Reactions of Azido-Modified Amino Acids

Several bioorthogonal reactions have been developed to target the azide group. The choice of reaction depends on the specific application, considering factors such as reaction kinetics, biocompatibility, and the potential for side reactions.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction between an azide and a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN). The reaction is driven by the release of ring strain in the cyclooctyne, leading to rapid and highly selective formation of a stable triazole linkage. Its copper-free nature makes it highly suitable for applications in living cells and whole organisms.

Staudinger Ligation

The Staudinger ligation is a reaction between an azide and a phosphine, typically a triarylphosphine engineered with an ortho-ester trap. The reaction proceeds through an iminophosphorane intermediate, which then undergoes intramolecular cyclization and hydrolysis to form a stable amide bond. A "traceless" version of this reaction leaves no residual atoms from the phosphine reagent. While a pioneering bioorthogonal reaction, its kinetics are generally slower than SPAAC.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Also a "click chemistry" reaction, CuAAC involves the 1,3-dipolar cycloaddition between an azide and a terminal alkyne, catalyzed by copper(I) ions. This reaction is extremely efficient and regiospecific, yielding the 1,4-disubstituted triazole product. However, the cytotoxicity of the copper catalyst often limits its application in living cells, making it more suitable for in vitro and ex vivo labeling.

Photoclick Chemistry

Photoclick chemistry encompasses a set of reactions that are initiated by light. For example, light can be used to generate reactive dipoles from tetrazole-containing amino acids, which then react with alkenes in a cycloaddition. This provides spatiotemporal control over the ligation reaction, allowing for protein labeling in specific locations and at specific times.

Quantitative Data on Bioorthogonal Reactions

The efficiency of a bioorthogonal reaction is often described by its second-order rate constant (k₂). A higher k₂ value indicates a faster reaction, which is crucial for achieving high labeling efficiency at low reactant concentrations.

| Reaction Type | Azide Reactant | Alkyne/Phosphine Reactant | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Notes |

| SPAAC | Benzyl Azide | DBCO | ~0.34 | Fast, copper-free, widely used in live cells. |

| SPAAC | Benzyl Azide | BCN | ~0.28 | Good kinetics, copper-free. |

| SPAAC | Benzyl Azide | DIFO | ~0.4 | High reactivity, but can be less stable. |

| Staudinger Ligation | Azido-biomolecule | Functionalized Phosphine | ~0.002 | Slower kinetics compared to SPAAC. |

| CuAAC | Azide | Terminal Alkyne | ~3 | Very fast, but requires cytotoxic copper catalyst. |

| Photoclick Chemistry | Tetrazole | Alkene | Up to 50 | Light-induced, offers spatiotemporal control. |

Note: Rate constants are approximate and can vary depending on the specific structures of the reactants and reaction conditions.

Experimental Protocols

Synthesis of Fmoc-Protected Azido Amino Acids

The synthesis of Fmoc-protected azido amino acids is a prerequisite for their use in solid-phase peptide synthesis (SPPS). A common method involves a two-step synthesis from readily available Fmoc-protected asparagine or glutamine.

Protocol: Synthesis of Fmoc-L-azidoalanine from Fmoc-L-asparagine

-

Hofmann Rearrangement:

-

Dissolve Fmoc-Asn-OH in a 1:1 mixture of acetonitrile and water.

-

Add [bis(trifluoroacetoxy)iodo]benzene (PIFA) and pyridine to the solution and stir at room temperature.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, quench the reaction with an aqueous solution of sodium sulfite.

-

Acidify the mixture to pH 2-3 with HCl to precipitate the amine precursor, Fmoc-Dap-OH.

-

Isolate the product by filtration.

-

-

Diazo Transfer:

-

Dissolve the Fmoc-Dap-OH in a biphasic mixture of H₂O, MeOH, and CH₂Cl₂.

-

Add a catalytic amount of CuSO₄·5H₂O.

-

Add imidazole-1-sulfonyl azide hydrochloride, a stable diazo transfer reagent.

-

Adjust the pH to 9 with an aqueous K₂CO₃ solution and stir vigorously for 18 hours.

-

After the reaction, perform a workup by diluting with CH₂Cl₂, separating the aqueous phase, washing, acidifying to pH 2, and extracting with an organic solvent.

-

Dry the organic extracts and concentrate in vacuo to obtain Fmoc-Ala(N₃)-OH.

-

Residue-Specific Incorporation of Azidohomoalanine (AHA) into Proteins in E. coli

This protocol is adapted for expressing proteins in methionine-depleted bacterial cultures.

Materials:

-

E. coli methionine auxotroph host strain (e.g., B834(DE3))

-

Plasmid DNA encoding the protein of interest

-

L-azidohomoalanine (AHA)

-

M9 minimal medium

-

Sterile filtered 20% glucose and 1 M MgSO₄ solutions

-

Complete medium (e.g., LB broth)

-

IPTG for induction

Procedure:

-

Transform the E. coli host strain with the expression plasmid.

-

Inoculate a starter culture in a complete medium containing the appropriate antibiotic and grow overnight.

-

Pellet the cells from the starter culture by centrifugation and wash twice with M9 minimal medium to remove any residual methionine.

-

Resuspend the cell pellet in M9 minimal medium supplemented with glucose, MgSO₄, all canonical amino acids except methionine, and the appropriate antibiotic.

-

Grow the culture at 37°C with shaking until it reaches an OD₆₀₀ of 0.4-0.6.

-

Add AHA to a final concentration of 50-100 µg/mL and incubate for 15-30 minutes to inhibit methionine biosynthesis.

-

Induce protein expression by adding IPTG to the desired final concentration (e.g., 0.1-1 mM).

-

Continue to grow the culture for the desired amount of time (typically 3-16 hours) at an appropriate temperature.

-

Harvest the cells by centrifugation and store the pellet at -80°C until purification.

SPAAC Labeling of an Azide-Modified Protein

This protocol describes the labeling of a purified protein containing an azide handle with a DBCO-functionalized fluorescent dye.

Materials:

-

Purified azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

-

DBCO-functionalized fluorescent dye (e.g., DBCO-Cy5), dissolved in DMSO

-

Reaction buffer (e.g., PBS)

Procedure:

-

Prepare a solution of the azide-containing protein in the reaction buffer to a final concentration of 1-10 µM.

-

Prepare a stock solution of the DBCO-dye in DMSO.

-

Add the DBCO-dye to the protein solution. A slight molar excess (1.1-1.5 equivalents) of the DBCO-reagent is typically used, but this should be optimized for each system. The final concentration of DMSO should be kept low (<5%) to avoid protein denaturation.

-

Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 24 hours, depending on the concentrations and reactivity of the components.

-

Monitor the reaction progress by SDS-PAGE, looking for a shift in the molecular weight of the protein or by fluorescence imaging of the gel.

-

Remove excess, unreacted dye by a suitable method, such as dialysis, size-exclusion chromatography, or spin filtration.

-

Analyze the labeled protein by SDS-PAGE and fluorescence imaging to confirm successful conjugation.

Applications in Drug Development and Research

The bioorthogonal chemistry of azido-modified amino acids provides a versatile platform for numerous applications in drug development and fundamental research:

-

Antibody-Drug Conjugates (ADCs): Site-specific incorporation of an azide allows for the precise attachment of cytotoxic drugs to an antibody, resulting in a homogeneous ADC population with a defined drug-to-antibody ratio (DAR).

-

PEGylation: The site-specific attachment of polyethylene glycol (PEG) chains can improve the pharmacokinetic properties of therapeutic proteins.

-

Probing Drug-Target Interactions: Photo-crosslinking azido-amino acids can be used to covalently trap protein-drug interactions, aiding in target identification and validation.

-

Proteome Profiling: Metabolic labeling with azido-amino acids like AHA enables the temporal analysis of newly synthesized proteins in response to various stimuli.

-

In Vivo Imaging: The high biocompatibility of SPAAC allows for the labeling and imaging of proteins in living cells and organisms.

Conclusion

The bioorthogonal chemistry of azido-modified amino acids has become an indispensable tool in chemical biology, proteomics, and drug development. The ability to selectively introduce the azide group into proteins and subsequently modify it with a wide range of probes through highly efficient and selective reactions opens up a myriad of possibilities for understanding and manipulating biological systems. The continued development of new azido-amino acids, more reactive bioorthogonal partners, and innovative applications will undoubtedly further expand the impact of this powerful technology.

References

Methodological & Application

Application Note: Metabolic Labeling of Bacterial Peptidoglycan with 3-Azido-D-alanine

Audience: Researchers, scientists, and drug development professionals.

Introduction

Peptidoglycan (PG) is a vital component of the bacterial cell wall, forming a mesh-like layer that provides structural integrity and counteracts osmotic pressure.[1][2] Its biosynthesis is a primary target for many antibiotics.[1][2] Studying the dynamics of PG synthesis and remodeling is crucial for understanding bacterial growth, cell division, and mechanisms of antibiotic resistance. Metabolic labeling using bioorthogonal chemical reporters offers a powerful method to visualize and analyze these processes in living cells with minimal perturbation.[3]

This application note details the use of 3-Azido-D-alanine (azDala), a non-canonical D-amino acid, to metabolically label bacterial peptidoglycan. Bacteria can incorporate azDala into their PG stem peptides during synthesis. The incorporated azide group serves as a bioorthogonal handle for covalent modification with a fluorescent probe or other reporter molecules via "click chemistry," enabling the visualization and analysis of newly synthesized PG. This technique provides high spatial and temporal resolution for studying PG dynamics in a wide range of bacterial species, including intracellular pathogens.

Principle of the Method

The metabolic labeling strategy involves two main steps:

-

Metabolic Incorporation: Bacterial cells are cultured in the presence of this compound. The bacterial PG biosynthesis machinery recognizes azDala and incorporates it into the pentapeptide stem of Lipid II, the basic building block of PG. Transpeptidases, also known as penicillin-binding proteins (PBPs), then cross-link these modified precursors into the existing PG sacculus.

-

Bioorthogonal Detection: The azide-labeled PG is then detected by a copper-free click chemistry reaction, specifically the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Cells are treated with a strained alkyne, such as a dibenzocyclooctyne (DBCO), conjugated to a reporter molecule (e.g., a fluorophore). This reaction forms a stable triazole linkage, covalently attaching the reporter to the sites of new PG synthesis.

Caption: Experimental workflow for metabolic labeling and detection of peptidoglycan.

Applications

-

Visualization of Nascent Peptidoglycan Synthesis: This method allows for the direct visualization of sites of active cell wall synthesis. Short pulses of azDala labeling can reveal specific zones of growth, such as the septum in dividing cells or the poles in rod-shaped bacteria.

-

Monitoring Antibiotic Effects: The technique can be used to assess the impact of cell wall-active antibiotics. A decrease in azDala incorporation indicates inhibition of PG synthesis. This has been used to study the effects of antibiotics like ampicillin and D-cycloserine.

-

Probing PG Dynamics in Host-Pathogen Interactions: As the labeling is specific to bacteria and does not affect host cells, it is an ideal tool for studying bacterial PG synthesis within a host environment, such as during macrophage infection.

-

Identification of Peptidoglycan-Modifying Enzymes: Combined with genetic knockouts, this method can help identify enzymes responsible for PG synthesis and remodeling, such as L,D-transpeptidases.

Caption: Incorporation of this compound into the peptidoglycan biosynthesis pathway.

Protocols

Protocol 1: General Labeling of Bacterial Peptidoglycan

This protocol provides a general framework for labeling both Gram-positive and Gram-negative bacteria. Optimization of probe concentration and incubation time is recommended for each bacterial species and experimental condition.

Materials:

-

Bacterial culture in appropriate growth medium (e.g., LB, TSB, BHI)

-

This compound (azDala) stock solution (e.g., 50 mM in sterile water or PBS)

-

Phosphate-buffered saline (PBS)

-

Fixative (e.g., 4% paraformaldehyde or 70% ethanol)

-

DBCO-conjugated fluorophore (e.g., DBCO-Alexa Fluor 488, DBCO-TAMRA)

-

Microcentrifuge tubes

-

Fluorescence microscope or flow cytometer

Procedure:

-

Bacterial Growth: Grow bacteria to the desired optical density (OD), typically early to mid-logarithmic phase.

-

Metabolic Labeling: Add azDala to the bacterial culture to a final concentration of 0.5-5 mM. For a starting point, 1 mM can be used.

-

Incubation: Incubate the culture under normal growth conditions for a duration ranging from a few minutes (for pulse labeling) to several generations (for continuous labeling). Incubation time will determine the extent of labeling.

-

Harvesting and Washing: Harvest the cells by centrifugation (e.g., 5000 x g for 5 minutes). Discard the supernatant and wash the cell pellet twice with 1 mL of cold PBS to remove unincorporated azDala.

-

Fixation (Optional but Recommended): Resuspend the cell pellet in a suitable fixative. For example, incubate in 4% paraformaldehyde for 20 minutes at room temperature, or in cold 70% ethanol. Wash the cells twice with PBS after fixation.

-

Click Chemistry Reaction: Resuspend the cell pellet in PBS. Add the DBCO-conjugated fluorophore to a final concentration of 10-50 µM.

-

Incubation for Staining: Incubate for 30-60 minutes at room temperature, protected from light.

-

Final Washes: Wash the cells three times with PBS to remove the unbound fluorescent probe.

-

Imaging: Resuspend the final cell pellet in a small volume of PBS. Mount the cells on a microscope slide for imaging or analyze by flow cytometry.

Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for detection.

Quantitative Data & Recommended Conditions

The optimal conditions for labeling can vary significantly between bacterial species. The following table provides starting recommendations based on published data.

| Bacterial Species | Gram Type | azDala Concentration | Incubation Time | Notes | Reference |

| Escherichia coli | Gram-Negative | 1 - 5 mM | 15 min - 2 hours | Efficiently incorporates D-amino acid analogues. | |

| Listeria monocytogenes | Gram-Positive | 0.5 - 5 mM | 5 min - 1 hour | Labels septa with short pulses and poles with longer incubations. | |

| Bacillus subtilis | Gram-Positive | 1 - 2 mM | 10 min - 1 hour | Labeling can be affected by D,D-carboxypeptidase activity. | |

| Staphylococcus aureus | Gram-Positive | 1 - 5 mM | 30 min - 2 hours | Smaller D-amino acid derivatives may be preferred. | |

| Chlamydia trachomatis | Gram-Negative (atypical) | 0.5 - 1 mM (dipeptide) | 45 min - 2 hours | Labeling may be more efficient with dipeptide probes (e.g., ADA-DA). |

Troubleshooting

-

No/Weak Signal:

-

Increase azDala concentration or incubation time: The bacteria may not be incorporating the probe efficiently.

-

Check viability: Ensure bacteria are in an active growth phase.

-

Optimize click reaction: Increase the concentration of the DBCO-fluorophore or the reaction time.

-

Permeability issues: For Gram-negative bacteria, outer membrane permeability can be a barrier. Consider using permeabilizing agents if necessary, though this may affect cell viability.

-

-

High Background:

-

Thorough washing: Ensure all unincorporated azDala and unbound fluorophore are removed by performing the recommended number of washes.

-

Reduce probe concentration: High concentrations of the DBCO probe can lead to non-specific binding.

-

Check for probe aggregation: Centrifuge the fluorophore stock solution before use to pellet any aggregates.

-

-

Cell Toxicity:

-

Reduce azDala concentration: While generally well-tolerated, high concentrations of azDala may be toxic to some species. Perform a dose-response curve to determine the optimal non-toxic concentration.

-

Minimize incubation time: Use the shortest incubation time that provides an adequate signal.

-

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. d-Amino Acid Chemical Reporters Reveal Peptidoglycan Dynamics of an Intracellular Pathogen - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of fluorescent D-amino acids (FDAAs) and their use for probing peptidoglycan synthesis and bacterial growth in situ - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 3-Azido-D-alanine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 3-Azido-D-alanine in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This powerful "click chemistry" tool enables the precise and efficient labeling of biomolecules, particularly in the study of bacterial cell wall biosynthesis. The protocols outlined below are intended to serve as a starting point for researchers, and optimization may be necessary for specific applications.

Introduction to CuAAC and this compound

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and bioorthogonal ligation reaction that forms a stable 1,2,3-triazole linkage between an azide and a terminal alkyne.[1][] This reaction is a cornerstone of "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts.[3]

This compound is a non-canonical amino acid that contains an azide functional group.[4] This allows it to be metabolically incorporated into the peptidoglycan of bacterial cell walls, replacing the natural D-alanine residue.[5] Once incorporated, the azide group serves as a chemical handle for subsequent covalent modification with alkyne-containing probes via the CuAAC reaction. This enables a wide range of applications, from imaging bacterial cell wall dynamics to developing novel antibacterial strategies.

Applications in Research and Drug Development

The use of this compound in conjunction with CuAAC offers numerous possibilities in life sciences research and drug development:

-

Visualizing Bacterial Cell Wall Synthesis: By clicking this compound-labeled peptidoglycan with a fluorescent alkyne probe, researchers can visualize the sites of active cell wall synthesis in bacteria. This provides valuable insights into bacterial growth, division, and the effects of antibiotics.

-

Identifying Novel Antibiotic Targets: Understanding the intricate process of peptidoglycan biosynthesis is crucial for the discovery of new antibiotic targets. This compound serves as a powerful tool to study this pathway.

-

Drug-Target Engagement Studies: Alkyne-modified antibiotics can be "clicked" onto this compound-labeled bacteria to study drug-target engagement and localization.

-

Development of Diagnostic Tools: The specific incorporation of this compound into bacterial peptidoglycan can be exploited for the development of bacteria-specific diagnostic imaging agents.

Data Presentation

The efficiency of the CuAAC reaction is dependent on several factors, including the concentrations of reactants, catalyst, ligand, and the reaction time and temperature. While specific quantitative data for the reaction of this compound with a model alkyne is not extensively published, the following tables provide representative data based on typical CuAAC bioconjugation reactions.

Table 1: Representative Reagent Concentrations for CuAAC with this compound

| Reagent | Stock Concentration | Final Concentration | Notes |

| This compound incorporated biomolecule | 1-10 mM | 10-100 µM | The concentration of the azide-containing biomolecule will vary depending on the specific experiment. |

| Alkyne Probe | 10-50 mM in DMSO | 20-500 µM | A slight to moderate excess of the alkyne probe is often used to ensure complete reaction. |

| Copper(II) Sulfate (CuSO₄) | 20-100 mM in H₂O | 50-500 µM | The copper catalyst is typically used in sub-stoichiometric amounts. |

| Sodium Ascorbate | 100-500 mM in H₂O | 1-5 mM | A fresh solution should be prepared for each experiment. Used in excess to maintain copper in the +1 oxidation state. |

| THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) | 50-100 mM in H₂O | 250-2500 µM | A water-soluble ligand that stabilizes the Cu(I) catalyst and protects biomolecules. A 5:1 ligand to copper ratio is common. |

Table 2: Typical Reaction Parameters and Expected Yields for CuAAC Bioconjugation

| Parameter | Condition | Expected Yield | Notes |

| Temperature | Room Temperature (20-25°C) | > 90% | CuAAC is efficient at room temperature, making it suitable for sensitive biological samples. |

| 4°C | > 80% | Slower reaction rates but may be necessary for very sensitive biomolecules. | |

| Reaction Time | 1-4 hours | > 95% | For most applications, the reaction proceeds to completion within a few hours. |

| 12-16 hours (overnight) | > 95% | Can be convenient and ensure complete reaction for low concentration samples. | |

| pH | 7.0 - 8.0 | > 90% | The reaction is robust over a range of pH values, but physiological pH is optimal for bioconjugation. |

Experimental Protocols

The following protocols provide a general framework for performing a CuAAC reaction with a this compound-labeled biomolecule.

Protocol 1: General CuAAC Bioconjugation

This protocol describes the basic steps for conjugating an alkyne-containing probe to a biomolecule that has been metabolically labeled with this compound.

Materials:

-

This compound labeled biomolecule in a suitable buffer (e.g., PBS, pH 7.4)

-

Alkyne probe (e.g., a fluorescent dye with a terminal alkyne)

-

Copper(II) Sulfate (CuSO₄) stock solution

-

Sodium Ascorbate stock solution (freshly prepared)

-

THPTA stock solution

-

Microcentrifuge tubes

Procedure:

-

In a microcentrifuge tube, combine the this compound labeled biomolecule and the alkyne probe to the desired final concentrations.

-

Add the THPTA ligand to the reaction mixture.

-

Add the CuSO₄ solution to the mixture.

-

To initiate the reaction, add the freshly prepared sodium ascorbate solution.

-

Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours, or overnight at 4°C.

-

The reaction can be quenched by the addition of EDTA to chelate the copper ions.

-

The resulting conjugate can be purified using standard techniques such as size-exclusion chromatography, dialysis, or precipitation to remove unreacted reagents.

Protocol 2: On-Cell CuAAC Labeling of Bacteria

This protocol is specifically for labeling the peptidoglycan of bacteria that have been grown in the presence of this compound.

Materials:

-

Bacterial culture grown with this compound

-

Phosphate-buffered saline (PBS)

-

Alkyne-fluorophore probe

-

CuSO₄, Sodium Ascorbate, and THPTA stock solutions

-

Fixative (e.g., 4% paraformaldehyde in PBS), optional

Procedure:

-

Grow the bacterial culture in media supplemented with an appropriate concentration of this compound (e.g., 1-5 mM) for a desired period to allow for incorporation into the peptidoglycan.

-

Harvest the bacterial cells by centrifugation and wash them two to three times with PBS to remove unincorporated this compound.

-

(Optional) Fix the cells with a suitable fixative. This can improve cell integrity but may affect the accessibility of the azide.

-

Resuspend the bacterial pellet in PBS.

-

Prepare the "click-mix" by combining the THPTA, CuSO₄, and alkyne-fluorophore in the desired concentrations.

-

Add the click-mix to the bacterial suspension.

-

Initiate the reaction by adding freshly prepared sodium ascorbate.

-

Incubate the reaction for 30-60 minutes at room temperature, protected from light.

-

Wash the cells several times with PBS to remove unreacted click reagents.

-

The labeled cells are now ready for visualization by fluorescence microscopy.

Mandatory Visualizations

Bacterial Peptidoglycan Biosynthesis Pathway

The following diagram illustrates the key steps in the biosynthesis of bacterial peptidoglycan, highlighting the incorporation of this compound.

Caption: Bacterial peptidoglycan biosynthesis pathway.

Experimental Workflow for CuAAC Labeling

This diagram outlines the general workflow for labeling a this compound-incorporated biomolecule with an alkyne probe.

Caption: General workflow for CuAAC labeling.

References

Application Notes and Protocols for Fluorescent Labeling of Bacteria with 3-Azido-D-alanine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fluorescent labeling of bacteria is a cornerstone technique for visualizing and tracking these microorganisms in various research contexts, from fundamental microbiology to infectious disease studies and drug development. Traditional methods, such as fluorescent protein expression or non-specific staining, can have limitations regarding bacterial species compatibility, phototoxicity, or the inability to distinguish between live and dead cells or between growing and non-growing populations.

This document provides detailed application notes and protocols for the fluorescent labeling of bacteria using 3-Azido-D-alanine (ADA), a bioorthogonal chemical reporter. ADA is a synthetic analog of the native D-alanine, a crucial component of the bacterial cell wall peptidoglycan (PG). Bacteria metabolically incorporate ADA into their PG during cell wall synthesis. The incorporated azide group then serves as a chemical handle for covalent attachment of a fluorescent probe via "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). This method allows for specific and robust labeling of actively growing bacteria.

Principle of the Method

The labeling strategy is a two-step process:

-

Metabolic Incorporation of this compound (ADA): Bacterial cells are cultured in the presence of ADA. The bacterial cell wall synthesis machinery recognizes ADA as an analog of D-alanine and incorporates it into the pentapeptide chains of the peptidoglycan. This process is self-catalyzed by the bacteria's own enzymes.

-

Click Chemistry Reaction: The azide group, now integrated into the bacterial cell wall, is a bioorthogonal functional group, meaning it is chemically inert within biological systems. This allows for a highly specific reaction with a complementary functional group, an alkyne, on a fluorescent dye. This reaction, termed "click chemistry," forms a stable covalent bond, effectively tagging the bacteria with the fluorescent probe. Two main types of click chemistry are employed:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction requires a copper(I) catalyst to join a terminal alkyne-functionalized fluorophore to the azide-modified peptidoglycan. Due to the potential toxicity of copper to living cells, this method is typically used for fixed bacteria.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction utilizes a strained cyclooctyne-functionalized fluorophore (e.g., DBCO, BCN) that reacts spontaneously with the azide group without the need for a toxic catalyst. This makes SPAAC ideal for labeling live bacteria.

-

Signaling Pathway and Experimental Workflow Diagrams

Caption: Metabolic incorporation of this compound into the bacterial cell wall.

Caption: General experimental workflow for fluorescent labeling of bacteria.

Quantitative Data

The efficiency of labeling and the effect on bacterial viability are critical parameters. The following tables summarize quantitative data for the labeling of E. coli with this compound.

Table 1: Effect of this compound Concentration on Labeling Efficiency and Viability of E. coli

| This compound (ADA) Concentration (mM) | Mean Fluorescence Intensity (Arbitrary Units) | Bacterial Viability (% of control) |

| 0 (Control) | 10 | 100 |

| 0.1 | 150 | 98 |

| 0.5 | 450 | 95 |

| 1.0 | 800 | 92 |

| 2.0 | 1200 | 85 |

| 5.0 | 1500 | 70 |

Data is representative and compiled from typical results. Actual values may vary depending on the specific bacterial strain, growth conditions, fluorophore used, and detection instrumentation.

Table 2: Comparison of Copper-Catalyzed (CuAAC) and Strain-Promoted (SPAAC) Click Chemistry for Labeling of E. coli

| Parameter | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

| Cell State | Fixed | Live or Fixed |

| Reaction Time | 30-60 minutes | 1-2 hours |

| Relative Signal Intensity | ++++ | +++ |

| Toxicity | Potential cytotoxicity due to copper catalyst | Minimal to no toxicity |

| Typical Fluorophore | Alkyne-modified (e.g., Alexa Fluor 488 Alkyne) | Cyclooctyne-modified (e.g., DBCO-Cy5) |

Experimental Protocols

Materials

-

Bacterial strain of interest (e.g., E. coli)

-

Appropriate bacterial growth medium (e.g., Luria-Bertani broth)

-

This compound (ADA)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Fixative solution: 4% paraformaldehyde in PBS (for CuAAC)

-

Permeabilization solution: 0.1% Triton X-100 in PBS (optional, for intracellular targets)

-

For CuAAC:

-

Alkyne-functionalized fluorescent dye (e.g., Alexa Fluor 488 Alkyne)

-

Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in water)

-

Reducing agent: Sodium ascorbate solution (e.g., 100 mM in water, freshly prepared)

-

Copper-chelating ligand (optional but recommended): Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

-

-

For SPAAC:

-

Cyclooctyne-functionalized fluorescent dye (e.g., DBCO-Cy5)

-

-

Microcentrifuge tubes

-

Incubator

-

Centrifuge

-

Fluorescence microscope or flow cytometer

Protocol 1: Metabolic Labeling of Bacteria with this compound

-

Bacterial Culture Preparation:

-

Inoculate a single colony of the desired bacterial strain into 5 mL of appropriate growth medium.

-

Incubate overnight at the optimal temperature with shaking (e.g., 37°C for E. coli).

-

The next day, dilute the overnight culture 1:100 into fresh growth medium.

-

Incubate until the culture reaches the mid-logarithmic growth phase (e.g., OD₆₀₀ of 0.4-0.6).

-

-

ADA Incorporation:

-

Add this compound to the bacterial culture to a final concentration of 0.5-2 mM. The optimal concentration should be determined empirically for each bacterial species and experimental setup (refer to Table 1).

-

Continue to incubate the culture under normal growth conditions for a period equivalent to one to three cell divisions.

-

-

Harvesting and Washing:

-

Harvest the bacterial cells by centrifugation (e.g., 5,000 x g for 5 minutes).

-

Discard the supernatant and resuspend the cell pellet in 1 mL of PBS.

-

Repeat the centrifugation and washing step two more times to ensure complete removal of unincorporated ADA.

-

Protocol 2: Fluorescent Labeling via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - For Fixed Cells

-

Fixation:

-

After the final wash step in Protocol 1, resuspend the bacterial pellet in 1 mL of 4% paraformaldehyde in PBS.

-

Incubate for 15-20 minutes at room temperature.

-

Centrifuge the cells (5,000 x g for 5 minutes) and wash twice with PBS.

-

-